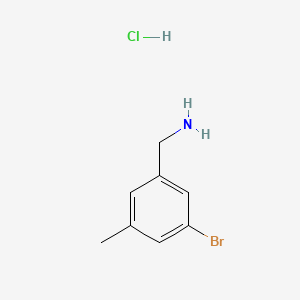

(3-Bromo-5-methylphenyl)methanamine hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of substituted benzylamine derivatives in pharmaceutical chemistry. The compound represents part of a systematic investigation into halogenated aromatic amines that began in the mid-20th century as researchers sought to understand the structure-activity relationships of substituted aromatic compounds. The specific 3-bromo-5-methyl substitution pattern was identified as particularly valuable due to its unique electronic and steric properties, which distinguish it from other regioisomers and substitution patterns.

Historical development of this compound class coincided with advances in selective bromination chemistry and improved understanding of regioselective synthetic methodologies. The discovery process involved systematic exploration of various substitution patterns on the benzylamine core structure, with the 3-bromo-5-methyl pattern emerging as particularly useful for subsequent synthetic transformations. Early research focused on developing efficient synthetic routes that could reliably produce the desired regioisomer without significant formation of unwanted positional isomers.

The hydrochloride salt form was subsequently developed to address stability and handling issues associated with the free base. This salt formation represents a standard approach in pharmaceutical chemistry for improving the physical and chemical properties of amine-containing compounds. The development process involved careful optimization of crystallization conditions and purification protocols to ensure consistent product quality and purity levels suitable for pharmaceutical intermediate applications.

Research into this compound family accelerated during the late 20th and early 21st centuries as pharmaceutical companies increasingly focused on developing specialized intermediate compounds for complex synthetic pathways. The specific structural features of this compound made it particularly attractive for synthetic chemists working on drug discovery programs requiring precise aromatic substitution patterns.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic amines. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 1646570-05-9 for the hydrochloride salt form. The free base form carries the registry number 1177558-42-7 and molecular formula C8H10BrN.

Alternative nomenclature includes several synonyms that reflect different naming conventions and historical usage patterns. The compound is also known as 3-bromo-5-methylbenzylamine hydrochloride, utilizing the common benzylamine terminology that emphasizes the benzyl group attachment to the amine functionality. Additional systematic names include 1-(3-bromo-5-methylphenyl)methanamine hydrochloride and benzenemethanamine, 3-bromo-5-methyl-, hydrochloride.

The molecular formula for the hydrochloride salt is C8H11BrClN, with a molecular weight of 236.54 grams per mole. This represents the addition of hydrogen chloride to the free base form, which has the molecular formula C8H10BrN and molecular weight of 200.08 grams per mole. The structural representation includes the characteristic benzyl amine functionality with specific substitution at the 3 and 5 positions of the aromatic ring.

Classification systems place this compound within multiple categories based on structural and functional characteristics. It belongs to the broader class of substituted benzylamines, specifically those containing halogen substituents. The presence of bromine at the 3-position and methyl at the 5-position creates a unique substitution pattern that influences both chemical reactivity and biological activity profiles. The compound is further classified as an aromatic halide and primary amine derivative.

Table 1: Chemical Identification and Classification Data

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique structural features that enable diverse synthetic transformations and applications. The compound serves as a versatile intermediate in cross-coupling reactions, particularly those involving transition metal catalysis where the bromine substituent acts as a leaving group. Research has demonstrated its utility in palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Heck reactions, and other carbon-carbon bond forming processes.

The specific substitution pattern provides distinct advantages in synthetic methodology development. The 3-bromo-5-methyl arrangement creates a unique electronic environment that influences reactivity patterns and selectivity profiles in subsequent chemical transformations. This substitution pattern has been extensively studied in the context of developing new synthetic methodologies for accessing complex aromatic systems with precise substitution patterns.

Research applications extend to the development of novel synthetic strategies for constructing substituted quinazolines and related heterocyclic systems. The compound serves as a key intermediate in multi-step synthetic sequences designed to access biologically active compounds with specific structural requirements. These synthetic pathways often involve sequential functional group transformations that take advantage of the compound's unique reactivity profile.

The amine functionality provides additional synthetic versatility, enabling formation of amide bonds, reductive alkylation reactions, and other nitrogen-centered transformations. Research has explored the use of this compound in developing new methodologies for nitrogen heterocycle formation, particularly in the synthesis of pharmaceutically relevant scaffolds. The combination of aromatic halide and primary amine functionalities creates opportunities for orthogonal synthetic strategies.

Table 2: Synthetic Applications and Reactivity Profiles

| Reaction Type | Application | Key Features |

|---|---|---|

| Cross-Coupling | Carbon-Carbon Bond Formation | Bromine as Leaving Group |

| Amide Formation | Pharmaceutical Intermediates | Primary Amine Reactivity |

| Heterocycle Synthesis | Drug Discovery | Dual Functionality |

| Reductive Alkylation | Scaffold Elaboration | Selective Transformations |

Relevance in Pharmaceutical Intermediates

The pharmaceutical relevance of this compound lies in its role as a specialized intermediate for accessing complex drug molecules with specific structural requirements. The compound has found particular utility in the synthesis of antimalarial and antitumor agents, where the specific substitution pattern contributes to biological activity profiles. Research has identified its use in preparing 2,4-diamino-6-(benzylmethylamino)quinazolines, which represent important pharmacophores in drug discovery programs.

Pharmaceutical manufacturing processes benefit from the enhanced stability and handling characteristics of the hydrochloride salt form compared to the free base. The salt formation improves crystallization properties, storage stability, and processability in large-scale manufacturing environments. These practical considerations are crucial for commercial pharmaceutical production where consistent quality and reliable processing characteristics are essential requirements.

The compound's utility extends to the synthesis of various pharmaceutical scaffolds beyond quinazolines, including substituted pyridines and other nitrogen-containing heterocycles. Research has demonstrated its incorporation into synthetic pathways leading to compounds with potential therapeutic applications in oncology, infectious diseases, and neurological disorders. The specific substitution pattern provides access to molecular architectures that would be difficult to obtain through alternative synthetic approaches.

Commercial availability and synthetic accessibility make this compound particularly attractive for pharmaceutical intermediate applications. Multiple suppliers provide the compound in various grades and quantities suitable for research and development purposes. The established synthetic routes and commercial infrastructure support its use in both discovery chemistry and process development activities.

Table 3: Pharmaceutical Applications and Therapeutic Areas

| Therapeutic Area | Target Compounds | Synthetic Role |

|---|---|---|

| Antimalarial | Quinazoline Derivatives | Key Intermediate |

| Antitumor | Substituted Aromatics | Building Block |

| Drug Discovery | Multiple Scaffolds | Versatile Precursor |

| Process Chemistry | Commercial Manufacturing | Stable Salt Form |

Research continues to explore new applications for this compound in pharmaceutical synthesis, particularly in areas where the specific substitution pattern provides unique advantages. The ongoing development of new synthetic methodologies and the expanding understanding of structure-activity relationships in drug discovery suggest continued relevance for this compound class in pharmaceutical research and development activities.

Propriétés

IUPAC Name |

(3-bromo-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNGRKYVICNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Carbamate Protection Method

This approach uses 3-bromobenzylamine hydrochloride as a starting material, followed by carbamate protection with di-tert-butyl dicarbonate (Boc anhydride).

- Step 1 : Dissolve 3-bromobenzylamine hydrochloride (15 g, 67 mmol) in dichloromethane (150 mL) with triethylamine (9.4 mL, 67 mmol).

- Step 2 : Add Boc anhydride (15.5 mL, 67 mmol) dropwise at room temperature under nitrogen.

- Step 3 : Stir for 3 hours, extract with dichloromethane, dry over MgSO₄, and evaporate to yield tert-butyl (3-bromo benzyl)carbamate (19.3 g, 100%).

| Parameter | Value |

|---|---|

| Starting Material | 3-Bromobenzylamine HCl |

| Reagents | Boc anhydride, Et₃N |

| Solvent | Dichloromethane |

| Yield | 100% |

Aqueous-Organic Biphasic System

An alternative method employs a dioxane-water solvent system for Boc protection, enabling efficient mixing and reduced side reactions.

- Step 1 : Combine 3-bromobenzylamine hydrochloride (2.0 g) with NaHCO₃ (1.5 g) in dioxane-water (1:1, 20 mL).

- Step 2 : Add Boc anhydride (2.2 g) in dioxane (10 mL) and stir for 24 hours at room temperature.

- Step 3 : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to isolate the Boc-protected intermediate.

| Parameter | Value |

|---|---|

| Solvent System | Dioxane-water (1:1) |

| Base | NaHCO₃ |

| Reaction Time | 24 hours |

Functionalization via Lithiation

Post-Boc protection, lithiation with butyllithium introduces formyl groups for downstream modifications:

- Step 1 : Treat the Boc-protected intermediate (3.0 g) with 1.5 M butyllithium (14 mL) in THF at -78°C.

- Step 2 : Add DMF (1.7 mL) in THF, warm to -15°C over 1.5 hours, and quench with NH₄Cl.

- Step 3 : Purify via silica gel chromatography to yield tert-butyl 3-formylbenzylcarbamate (0.89 g).

Critical Analysis of Methods

- Yield Optimization : The carbamate protection method achieves quantitative yields, while oxidation routes face moderate efficiency.

- Functional Group Compatibility : Boc protection prevents amine degradation during subsequent reactions (e.g., lithiation).

- Scalability : Dichloromethane-based protocols are preferred for large-scale synthesis due to simpler workup.

Analyse Des Réactions Chimiques

(3-Bromo-5-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate. Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Bromo-5-methylphenyl)methanamine hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its ability to act as an intermediate in organic synthesis allows researchers to develop new drugs targeting specific biological pathways.

Example Synthesis Reactions

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Carbamate Formation | This compound, Di-tert-butyl dicarbonate | Room temperature | Up to 90% |

| N-Alkylation | This compound, Alkyl halides | Varies | Varies |

Biochemical Analysis

This compound interacts with various biomolecules, impacting enzyme activity and cellular processes. It has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism.

Biochemical Properties

- Binding Affinity : Interacts with serum albumin, influencing drug distribution.

- Cytotoxicity : Exhibits significant cytotoxic potential at elevated concentrations (IC50 ~ 25 µg/mL) .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It influences:

- Kinase and phosphatase activity.

- Cellular metabolism through enzyme interaction.

Environmental Studies

The persistence of this compound in aquatic ecosystems raises concerns about bioaccumulation and toxicity to aquatic life. Studies have shown that it can lead to oxidative stress in organisms exposed to high concentrations .

Case Study 1: Cytotoxicity Assessment

A study conducted on human cell lines demonstrated that exposure to this compound resulted in cell death primarily through oxidative stress mechanisms. The findings underscore the need for careful dosage management in therapeutic applications.

Case Study 2: Environmental Impact

An assessment of this compound's fate in aquatic environments revealed its potential for bioaccumulation, prompting further research into its long-term ecological effects .

Mécanisme D'action

The mechanism of action of (3-Bromo-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methyl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Halogenated Derivatives

Key Findings :

- Electron-withdrawing vs.

- Halogen position : The 5-bromo-2-fluoro derivative demonstrates how ortho-fluorine enhances polarity, affecting solubility and metabolic stability.

Heterocyclic and Nitro-Substituted Analogs

Table 2: Heterocyclic and Nitro Derivatives

Key Findings :

- Nitro groups : The nitro-substituted analog exhibits higher electrophilicity, making it more reactive in nucleophilic substitution reactions.

Impact of Substituents on Physicochemical Properties

- Lipophilicity : Methyl groups (e.g., target compound ) increase logP values compared to chloro or nitro analogs, enhancing membrane permeability.

- Melting points : Thiazole-containing derivatives (e.g., ) show higher melting points (268°C) due to crystalline packing and hydrogen bonding, whereas aliphatic substituents (e.g., methyl) reduce melting points.

- Solubility : Fluorine substituents (e.g., ) improve aqueous solubility via polar interactions, whereas bromine and trifluoromethyl groups may reduce it.

Activité Biologique

(3-Bromo-5-methylphenyl)methanamine hydrochloride, with the molecular formula CHBrClN, is a compound notable for its diverse applications in organic synthesis and pharmaceutical research. Its structure includes a bromine atom and a methyl group on a phenyl ring, along with a methanamine group, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 5-methylphenylmethanamine, is brominated using bromine in an appropriate solvent such as acetic acid to introduce the bromine at the 3-position.

- Hydrochloride Formation : The resultant compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and lipophilicity. The presence of the methanamine group allows it to form significant interactions with biomolecules, potentially influencing enzymatic activities or receptor binding.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties:

- Antibacterial Activity : Compounds containing halogen substituents have been shown to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimal inhibitory concentration (MIC) values for related compounds ranging from 0.0048 mg/mL against E. coli to 0.0195 mg/mL against Bacillus mycoides .

- Antifungal Activity : Similar derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values varying significantly based on structural modifications .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Bromine and methyl groups | Moderate | Moderate |

| (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride | Nitro group instead of methyl | High | Low |

| (3-Bromo-2-fluorophenyl)methanamine hydrochloride | Fluorine instead of methyl | Low | Moderate |

The presence of different substituents significantly affects the compound's reactivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Testing : In one study, various derivatives were tested for their antimicrobial properties, revealing that those with halogen groups exhibited enhanced activity against a range of pathogens .

- Mechanistic Studies : Research has indicated that the mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis, depending on the specific structure of the compound .

- Therapeutic Potential : Investigations into the therapeutic potential of this compound suggest its application in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Q & A

Synthesis Optimization and Characterization

Q: How can researchers optimize the synthetic yield of (3-Bromo-5-methylphenyl)methanamine hydrochloride while minimizing side reactions? A:

- Methodology : The synthesis involves bromination and amination steps. Key parameters include:

- Temperature control : Maintain ≤0°C during bromine addition to prevent polybromination .

- Solvent selection : Use polar aprotic solvents (e.g., methyl tert-butyl ether) to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .

- Yield Enhancement : Stoichiometric excess of methylamine (1.2–1.5 eq.) ensures complete conversion of the brominated precursor .

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure using -NMR (δ 2.35 ppm for methyl, δ 7.2–7.5 ppm for aromatic protons) .

Purity Assessment and Stability

Q: What analytical methods are recommended to assess the purity and stability of this compound under varying storage conditions? A:

- Purity Analysis :

- Stability Protocols :

Computational Modeling for Target Interaction

Q: How can computational docking studies predict the binding affinity of this compound to microbial enzymes? A:

- Workflow :

- Protein Preparation : Retrieve enzyme structures (e.g., leucyl-tRNA synthetase) from PDB. Optimize hydrogen bonding networks .

- Ligand Preparation : Generate 3D conformers of the compound using molecular mechanics (MMFF94 force field) .

- Docking : Use AutoDock Vina with a grid box covering the active site. The bromine and methyl groups show hydrophobic interactions, while the amine forms hydrogen bonds with catalytic residues .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors to prioritize in vitro testing .

Discrepancy Resolution in Spectral Data

Q: How should researchers resolve contradictions between experimental and theoretical spectral data for this compound? A:

- Step 1 : Confirm solvent effects. For example, -NMR shifts in DMSO-d6 vs. CDCl3 may differ by 0.1–0.3 ppm .

- Step 2 : Validate isotopic patterns in HRMS. Theoretical [M+H] for CHBrClN: 234.97; deviations >2 ppm suggest impurities .

- Step 3 : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., recrystallize from ethanol/water) .

Safety and Waste Management

Q: What safety protocols are critical when handling this compound in a laboratory setting? A:

- Handling :

- Waste :

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents like bromine and methyl groups influence the biological activity of this compound? A:

- Bromine : Enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes (e.g., antifungal activity against Candida spp.) .

- Methyl Group : Improves lipophilicity (logP ~2.5), enhancing membrane permeability in bacterial assays .

- SAR Validation : Synthesize analogs (e.g., 3-chloro-5-methyl variant) and compare IC values in enzyme inhibition assays .

Analytical Method Validation

Q: How to validate a UPLC-MS method for quantifying trace impurities in this compound? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.